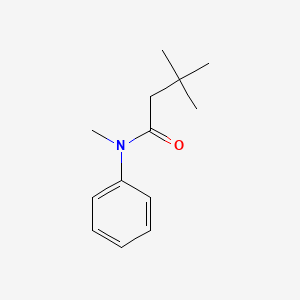
N,3,3-trimethyl-N-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,3,3-trimethyl-N-phenylbutanamide is an organic compound with the molecular formula C13H19NO It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,3,3-trimethyl-N-phenylbutanamide typically involves the reaction of 3,3-dimethylbutanoic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with aniline to form the desired amide. The reaction conditions generally include:
Temperature: Room temperature to 80°C
Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform
Catalyst: Dehydrating agents like thionyl chloride or phosphorus trichloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of reactants
Continuous Flow Systems: To ensure consistent production and high yield
Purification: Techniques such as recrystallization or chromatography to achieve high purity
Analyse Chemischer Reaktionen
Types of Reactions
N,3,3-trimethyl-N-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones
Reduction: Reduction reactions can convert the amide to amines
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Amines
Substitution Products: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
N,3,3-trimethyl-N-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N,3,3-trimethyl-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymatic activities
Interact with Receptors: Modulate receptor functions, leading to various physiological effects
Affect Cellular Pathways: Influence signaling pathways, gene expression, and cellular metabolism
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-methyl-N,2-diphenylbutanamide
- 2-methyl-3-oxo-N-phenylbutanamide
- 3-(aminocarbothioyl)hydrazono-N-phenylbutanamide
Uniqueness
N,3,3-trimethyl-N-phenylbutanamide stands out due to its specific structural features, such as the presence of three methyl groups and a phenyl ring, which confer unique chemical and biological properties
Eigenschaften
IUPAC Name |
N,3,3-trimethyl-N-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-13(2,3)10-12(15)14(4)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJYLEAZYLJLQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(3-Chlorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2476109.png)
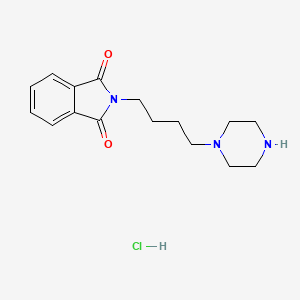
![ethyl 4-((2-(1H-pyrazol-1-yl)ethyl)(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-4-oxobutanoate](/img/structure/B2476112.png)
![(4-Chlorophenyl)-[6-(difluoromethoxy)pyridin-3-yl]methanamine](/img/structure/B2476113.png)
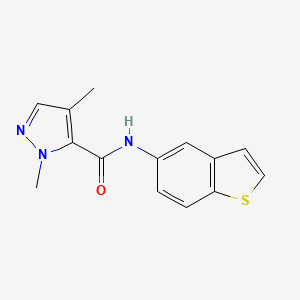
![Lithium(1+) ion 1-[2-(trifluoromethyl)phenyl]-1h-1,2,4-triazole-3-carboxylate](/img/structure/B2476115.png)
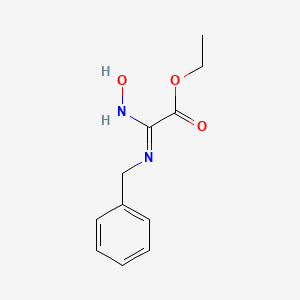
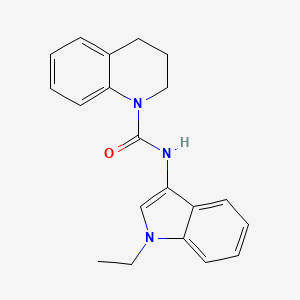
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(thiophen-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2476119.png)
![4-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2476120.png)
![N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2476123.png)
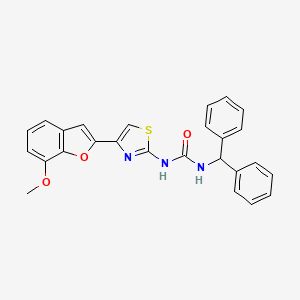
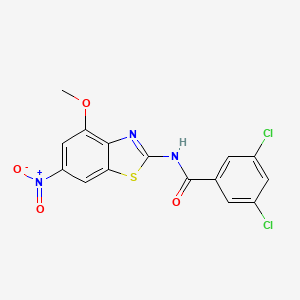
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2476128.png)
